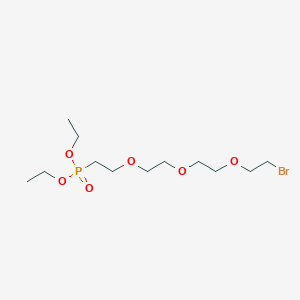

Bromo-PEG3-phosphonic acid diethyl ester

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGPIACFQMAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight of Bromo-PEG3-phosphonic acid diethyl ester

An In-Depth Technical Guide to Bromo-PEG3-phosphonic acid diethyl ester

For researchers, scientists, and professionals in drug development, this compound is a key reagent, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Parameter | Value |

| Molecular Weight | 377.21 g/mol [1][2][3][4] |

| Molecular Formula | C₁₂H₂₆BrO₆P[1][2][3][4] |

| CAS Number | 1148026-98-5[1][2][4] |

| IUPAC Name | 1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane[1] |

| Purity | ≥95%[2][5] |

Chemical Identity and Structure

This compound is a heterobifunctional linker molecule characterized by three key components: a terminal bromine atom, a three-unit polyethylene (B3416737) glycol (PEG3) chain, and a diethyl phosphonate (B1237965) group.[1]

-

Bromo Group : The terminal bromine atom serves as a reactive site for nucleophilic substitution reactions, making it an excellent leaving group for conjugation to various functional groups like amines and thiols.[1][5][6]

-

PEG3 Linker : The polyethylene glycol chain imparts hydrophilicity, which enhances the solubility of the molecule and any resulting conjugates in aqueous media.[1][6] This is a critical feature for biological applications.

-

Diethyl Phosphonate Group : This group provides an additional site for chemical modification.[1] Phosphonates can be used for surface modification or to chelate metal ions, which is useful in the development of imaging agents.[7]

Applications in Research and Development

The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][8]

PROTAC Synthesis

PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1][4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4]

This compound is an ideal candidate for the linker component. Its PEG chain provides the necessary spatial separation between the two ligands, while its terminal reactive groups allow for sequential or one-pot conjugation to the target-binding and E3 ligase-binding moieties.[1]

Experimental Protocols & Workflows

While specific synthetic steps will vary depending on the nature of the ligands, a general workflow for using this compound to synthesize a PROTAC is outlined below.

General Workflow for PROTAC Synthesis

This workflow assumes a sequential conjugation strategy, which is common for building heterobifunctional molecules.

-

First Conjugation : React one of the terminal groups of the this compound with the first ligand (e.g., the E3 ligase ligand). The bromine is a good leaving group for substitution with a nucleophile (e.g., an amine or thiol) on the ligand.

-

Intermediate Purification : Purify the resulting ligand-linker intermediate using standard chromatographic techniques (e.g., HPLC) to remove unreacted starting materials.

-

Second Conjugation : React the remaining functional group on the linker (the diethyl phosphonate end, which may require modification or hydrolysis first) with the second ligand (the target protein ligand).

-

Final Purification : Purify the final PROTAC conjugate to ensure high purity for biological assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

References

- 1. This compound (1148026-98-5) for sale [vulcanchem.com]

- 2. Bromo-PEG3-phosphonic acid diethyl ester_1148026-98-5_新研博美 [xinyanbm.com]

- 3. This compound, CAS 1148026-98-5 | AxisPharm [axispharm.com]

- 4. This compound-西安齐岳生物 [0qy.com]

- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 6. cenmed.com [cenmed.com]

- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Phosphonate Groups in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and biological research, the ability to selectively and stably link molecules to proteins, antibodies, and other biomolecules is paramount. This process, known as bioconjugation, has been revolutionized by the introduction of various functional groups, among which the phosphonate (B1237965) moiety has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the role of phosphonate groups in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and chemical processes.

Core Principles: Why Phosphonates?

Phosphonate groups (R-PO(OR')₂) are structural analogues of phosphates (R-O-PO(OR')₂) where a carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) ester linkage. This seemingly subtle difference imparts a range of advantageous properties that make phosphonates highly desirable for bioconjugation applications.

Enhanced Stability: The C-P bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate (B84403) ester bond.[1][2][3] This increased stability is crucial for the development of robust bioconjugates that can withstand physiological conditions, leading to longer in vivo half-lives and more predictable pharmacokinetics.[3]

Bioisosterism: Phosphonates serve as excellent bioisosteres of phosphates, meaning they can mimic the biological activity of their phosphate counterparts while offering improved stability.[3] This allows for the design of non-hydrolyzable analogues of phosphorylated peptides and nucleotides, which are invaluable tools for studying signaling pathways and as therapeutic agents.

Chelating Properties: Phosphonic acids are effective chelating agents for various metal ions, a property that can be exploited for the development of diagnostic and therapeutic agents.[4]

Quantitative Data in Phosphonate Bioconjugation

The efficiency and robustness of bioconjugation reactions are critical for their practical application. The following tables summarize key quantitative data related to phosphonate-based bioconjugation, providing a comparative overview for researchers.

Table 1: Reaction Yields in Phosphonate Bioconjugation

| Reaction Type | Biomolecule | Phosphonate Reagent | Coupling Conditions | Yield (%) | Reference(s) |

| Phosphoramidation | DNA | Amine-containing biotin (B1667282) derivative with terminal phosphate | 6.77 M urea, 41 °C, 3 h | 80 | [5] |

| Kabachnik–Fields Reaction | Aromatic aldehydes, anilines | Triethylphosphite | Solvent-free, ultrasound | 80-99 | [6] |

| H-phosphonate Coupling | Rink Amide Resin | Amino acid H-phosphonate monoester | PvCl, Pyridine/DCM | Not specified | [7] |

| Michaelis-Arbuzov Reaction | Aryl halides | H-phosphonate diesters | Pd(PPh₃)₄, microwave | Quantitative | [8] |

Table 2: Inhibition Constants (IC₅₀) of Phosphonate-Based Enzyme Inhibitors

| Enzyme Target | Inhibitor | IC₅₀ (µM) | Reference(s) |

| Protein-tyrosine phosphatase PTP-1B | (Naphth-2-yl)difluoromethylphosphonic acid | 40-50 | [9] |

| Protein-tyrosine phosphatase PTP-1B | (Napthy-1-yl)difluoromethylphosphonic acid | 40-50 | [9] |

| Serine/threonine phosphatase PP-2A | Various aryl-containing phosphonates | 45-50 | [9] |

| PTP1B | F₂Pmp-containing hexapeptide | 0.1 | [10] |

| SHP2 | Phenylhydrazanopyrazolone sulfonate (PHPS1) | 2.1 | [10] |

Table 3: Stability of Phosphonate Prodrugs in Human Plasma

| Prodrug Type | Compound | Stability after 2 hours (%) | Reference(s) |

| bis-Acyloxyalkyl ester | Compound 2 | < 5 | [11] |

| Aryl phosphonamidate | Compound 3 | ~100 | [11] |

| Mixed aryl/POM | 1-naphthyl analog 5 | 60 | [11] |

| Mixed aryl/POM | 2-naphthyl analog 12 | 100 | [11] |

Key Applications and Experimental Protocols

Phosphonate chemistry has found widespread application in several key areas of bioconjugation, including the development of antibody-drug conjugates (ADCs) and activity-based probes (ABPs).

Antibody-Drug Conjugates (ADCs)

Phosphonate linkers are increasingly being used in the construction of ADCs, where their stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.

Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) for Phosphonate-ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs.[][13][14] It can be determined using several methods, including UV/Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

1. UV/Vis Spectrophotometry: []

-

Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the drug.

-

Procedure:

-

Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

-

Measure the extinction coefficients of the unconjugated antibody and the free drug at both wavelengths.

-

Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.

-

The DAR is the molar ratio of the drug to the antibody.

-

-

Limitations: Requires that the drug has a unique absorbance peak away from the protein's absorbance, and that the conjugation does not significantly alter the extinction coefficients.[]

2. Hydrophobic Interaction Chromatography (HIC): []

-

Principle: HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody.

-

Procedure:

-

Inject the ADC sample onto a HIC column.

-

Elute with a reverse salt gradient.

-

The different DAR species will elute as distinct peaks.

-

Calculate the average DAR by determining the relative area of each peak and multiplying by the corresponding number of drug molecules.

-

-

Note: HIC provides information on the distribution of different drug-loaded species.

3. Mass Spectrometry (MS): [13][14][15][16][17][18]

-

Principle: MS directly measures the mass of the intact ADC or its subunits, allowing for precise determination of the number of conjugated drug molecules.

-

Procedure (Intact Mass Analysis):

-

Introduce the ADC sample into a high-resolution mass spectrometer (e.g., Q-TOF).

-

Deconvolute the resulting mass spectrum to determine the masses of the different ADC species.

-

The mass difference between the unconjugated antibody and the ADC species corresponds to the mass of the attached linker-drug moieties.

-

Calculate the average DAR from the relative abundance of each species.

-

-

Procedure (Reduced Mass Analysis):

-

Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[15]

-

Analyze the light and heavy chains by LC-MS.

-

Determine the number of drugs conjugated to each chain.

-

Calculate the total DAR.

-

Activity-Based Probes (ABPs)

Phosphonate-based ABPs are powerful tools for functional proteomics, allowing for the specific labeling and identification of active enzymes in complex biological samples.[4][19][20][21] The phosphonate group acts as a "warhead" that covalently modifies the active site of the target enzyme.

Experimental Protocol: Synthesis of a Phosphonate-Azide Activity-Based Probe [19]

This protocol describes the synthesis of a simple phosphonate-azide probe that can be used for subsequent "click" chemistry conjugation to a reporter tag.

-

Materials:

-

2-aminoethyl phosphonic acid

-

Azidobutyric acid N-Hydroxysuccinimide (NHS) ester

-

Dimethylsulfoxide (DMSO)

-

Sodium hydroxide

-

Milli-Q water

-

-

Procedure:

-

Prepare a 500 mM stock solution of 2-aminoethyl phosphonic acid in Milli-Q water and adjust the pH to 10 with sodium hydroxide.

-

In a microcentrifuge tube, combine 75 µL of the 0.5 M 2-aminoethyl phosphonic acid solution, 20 µL of 400 mM azidobutyric acid NHS ester in DMSO, and 45 µL of Milli-Q water.

-

Incubate the reaction mixture for at least 2 hours at room temperature with rotation in the dark. This will result in an approximately 50 mM stock solution of the phosphonate-azide probe.

-

Experimental Protocol: Labeling of Proteins with a Phosphonate-Azide Probe and Click Chemistry [19]

-

Materials:

-

Cell lysate or protein sample

-

Phosphonate-azide probe

-

Click chemistry reagents: azide-fluor 488, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), CuSO₄·5H₂O, tris(2-carboxyethyl)phosphine (B1197953) (TCEP)

-

Dithiothreitol (DTT)

-

4x sample buffer

-

-

Procedure:

-

Labeling: Incubate the protein sample with the phosphonate-azide probe at a suitable concentration and time to allow for covalent modification of the target enzymes.

-

Click Reaction: Add a master mix of the click chemistry reagents to the labeled protein sample to the following final concentrations: 15 µM azide-fluor 488, 150 µM THPTA, 1.5 mM CuSO₄, and 1.5 mM TCEP.

-

Incubate for 2 hours at room temperature with rotation.

-

Sample Preparation for Gel Electrophoresis: Add DTT to a final concentration of 50 mM and 1x sample buffer.

-

Boil the samples at 95 °C for 5 minutes.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving phosphonate bioconjugates.

Caption: Mechanism of action of a phosphonate-based antibody-drug conjugate (ADC).

Caption: General experimental workflow for using a phosphonate-based activity-based probe.

Caption: Comparison of phosphonate and phosphate linkages in bioconjugates.

Conclusion

Phosphonate groups have firmly established their importance in the field of bioconjugation. Their inherent stability, coupled with their ability to act as phosphate mimics, has enabled the development of a new generation of sophisticated bioconjugates for therapeutic and research applications. From highly stable and effective ADCs to precisely targeted activity-based probes, phosphonate chemistry offers a robust and versatile platform for scientists and drug developers. As our understanding of the synthesis, characterization, and application of these molecules continues to grow, we can expect to see even more innovative and impactful uses of phosphonate groups in the future of medicine and biology.

References

- 1. researchgate.net [researchgate.net]

- 2. clearsolutionsusa.com [clearsolutionsusa.com]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of a quenched phosphonate activity-based probe for labelling the active KLK7 protease - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01273H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 9. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. newomics.com [newomics.com]

- 19. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lirias.kuleuven.be [lirias.kuleuven.be]

The Integral Role of Non-Cleavable Linkers in Modern Drug Development: A Technical Guide

For Immediate Release

In the landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a linker to tether a potent payload to a monoclonal antibody is a critical determinant of both efficacy and safety. While cleavable linkers have their place, non-cleavable linkers have emerged as a robust and often preferred strategy in the design of next-generation ADCs. This technical guide provides an in-depth exploration of non-cleavable linkers for researchers, scientists, and drug development professionals, detailing their mechanism of action, key characteristics, and the experimental protocols essential for their evaluation.

The Core Concept: A Stable Connection

Non-cleavable linkers are characterized by their high stability in the systemic circulation, lacking a specific chemical or enzymatic trigger for payload release.[1][2] Instead, the release of the cytotoxic agent is contingent upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1][3][4] This fundamental mechanism offers a distinct set of advantages and disadvantages that must be carefully considered during the ADC design phase.

The journey of an ADC with a non-cleavable linker begins with the binding of the monoclonal antibody to its target antigen on the cancer cell surface. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked through the endosomal pathway to the lysosome.[4][5] Within the harsh environment of the lysosome, proteases degrade the antibody, liberating the payload, which remains attached to the linker and a single amino acid residue from the antibody.[1][3] This payload-linker-amino acid complex is the ultimate cytotoxic entity.

Advantages and Disadvantages: A Tale of Two Sides

The primary advantage of non-cleavable linkers is their exceptional plasma stability.[1][3] This stability minimizes the premature release of the cytotoxic payload in the bloodstream, which in turn reduces the potential for off-target toxicity and widens the therapeutic window.[1][6] Studies have indicated that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their cleavable counterparts.[1][3]

However, the very nature of the released metabolite from a non-cleavable linker gives rise to its main limitation: a diminished "bystander effect."[7][8][9] The payload-linker-amino acid complex is often charged and less membrane-permeable, making it difficult for the cytotoxic agent to diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[7][8] This can be a drawback in the context of heterogeneous tumors.

Key Chemistries of Non-Cleavable Linkers

The most prevalent non-cleavable linkers in ADC development are based on thioether and maleimidocaproyl (MC) chemistries.[1][3] A notable example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which is utilized in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1][3] The SMCC linker connects the antibody to the microtubule-disrupting agent, DM1.[1]

Quantitative Data at a Glance

The following tables summarize key quantitative data comparing the stability and in vitro cytotoxicity of ADCs equipped with non-cleavable and cleavable linkers.

| Table 1: Comparative Plasma Stability of ADC Linkers | ||||

| Linker Type | ADC Construct | Species | Stability Metric | Value |

| Non-Cleavable (Thioether - SMCC) | Trastuzumab-DM1 | Human | Half-life (t1/2) | > 7 days |

| Non-Cleavable (N-aryl maleimide) | Cysteine-linked ADC | Serum | % Deconjugation / Drug Loss (7 days) | < 20% |

| Cleavable (Hydrazone) | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days |

| Cleavable (Valine-Citrulline) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~9.6 days |

Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[6][10][11][12]

| Table 2: In Vitro Cytotoxicity (IC50) Data | ||

| ADC Construct | Cell Line | IC50 (ng/mL) |

| Trastuzumab-SMCC-DM1 (Non-cleavable) | SK-BR-3 (HER2+++) | 10-50 |

| Trastuzumab-vc-MMAE (Cleavable) | SK-BR-3 (HER2+++) | 1-10 |

| Trastuzumab-SMCC-DM1 (Non-cleavable) | MDA-MB-468 (HER2-) | >1000 |

| Trastuzumab-vc-MMAE (Cleavable) | MDA-MB-468 (HER2-) | >1000 |

Note: IC50 values are approximate and can vary based on the specific assay conditions.[8][13]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Caption: Preclinical development workflow for an ADC with a non-cleavable linker.

Caption: Signaling pathway of microtubule disruption by ADC payloads.

Essential Experimental Protocols

The successful development of an ADC with a non-cleavable linker hinges on rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Synthesis of an ADC using SMCC Chemistry

This protocol outlines a two-step process for conjugating a thiol-containing payload to an antibody via the SMCC linker.[11]

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

SMCC crosslinker dissolved in a compatible organic solvent (e.g., DMSO)

-

Thiol-containing payload

-

Reaction buffers (e.g., PBS)

-

Desalting columns or tangential flow filtration (TFF) system

-

Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)

Procedure:

-

Antibody Modification:

-

React the antibody with a molar excess of SMCC in reaction buffer for 1-2 hours at room temperature. The NHS ester of SMCC will react with primary amines (lysine residues) on the antibody.

-

Remove excess, unreacted SMCC using a desalting column or TFF, exchanging the buffer to one suitable for the subsequent thiol reaction.

-

-

Payload Conjugation:

-

Add the thiol-containing payload to the maleimide-activated antibody. The maleimide (B117702) group of the linker will react with the thiol group of the payload to form a stable thioether bond.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload and antibody using a suitable chromatography method (e.g., SEC or HIC) to obtain the desired drug-to-antibody ratio (DAR) species.

-

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated payload molecules.[14][15][16]

Materials:

-

HIC column (e.g., Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

ADC sample

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR by integrating the peak areas of the different species.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.[10][11][17][18]

Materials:

-

ADC sample

-

Human plasma

-

Incubator at 37°C

-

LC-MS/MS system

-

Protein precipitation solution (e.g., acetonitrile)

Procedure:

-

Incubate the ADC in human plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

At each time point, precipitate the plasma proteins using a protein precipitation solution.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

-

Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the ADC.[7][12][19]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

96-well cell culture plates

-

Complete cell culture medium

-

ADC sample

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Treat the cells with the different concentrations of the ADC and incubate for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

Non-cleavable linkers represent a cornerstone in the design of stable and effective antibody-drug conjugates. Their high plasma stability translates to a more favorable safety profile by minimizing the premature release of potent cytotoxic agents. While the lack of a significant bystander effect may limit their application in certain tumor settings, for homogenous tumors with high antigen expression, they offer a powerful therapeutic strategy. The continued innovation in linker chemistry, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will undoubtedly lead to the development of even more effective and safer ADCs in the future.

References

- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Bioanalysis of ADCs in DMPK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Properties of Bromo-PEG3-phosphonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and property data for Bromo-PEG3-phosphonic acid diethyl ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The information is compiled from various chemical supplier databases and safety data resources.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] Its structure incorporates a bromine atom, a three-unit PEG chain, and a diethyl phosphonate (B1237965) group.[2] This combination of functional groups imparts specific chemical properties that are valuable in bioconjugation and drug development.[3] The terminal bromine serves as a reactive site for nucleophilic substitution, while the PEG chain enhances solubility in aqueous solutions.[2][4] The diethyl phosphonate group offers further opportunities for chemical modification.[2]

| Property | Value | Source |

| Molecular Formula | C12H26BrO6P | [2][5][6] |

| Molecular Weight | 377.21 g/mol | [2][3][5] |

| CAS Number | 1148026-98-5 | [2][4] |

| Appearance | Solid powder | [2] |

| Purity | ≥95% | [3][5] |

| Storage Temperature | -20°C | [7] |

Safety Data Sheet (SDS) Overview

A complete, official Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this compilation. However, based on the safety information for structurally related compounds and general laboratory chemical safety standards, the following hazards and precautions should be considered.

Hazard Identification and GHS Classification:

While specific GHS classifications for this compound are not detailed in the search results, related bromo- and phosphonate-containing compounds often carry warnings for:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is -20°C.[7]

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

In all cases of exposure, seek immediate medical attention.[8][9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen halides.[9][10]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data for this compound are not available in the provided search results.

Visualizations

Caption: Molecular structure of this compound.

Caption: Role of this compound in PROTAC-mediated protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (1148026-98-5) for sale [vulcanchem.com]

- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound, CAS 1148026-98-5 | AxisPharm [axispharm.com]

- 6. This compound-西安齐岳生物 [0qy.com]

- 7. Bromo-PEG3-phosphonic acid, 1148026-99-6 | BroadPharm [broadpharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Core of Connection: An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the success of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the thoughtful design of each component. Among these, the linker—the molecular bridge connecting a targeting moiety to a payload—plays a pivotal role in determining the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Polyethylene glycol (PEG) has emerged as a gold-standard building block for linkers, prized for its unique set of physicochemical properties that address many of the challenges in drug development. This technical guide delves into the core features of PEG linkers, offering a comprehensive overview of their structure, function, and the experimental methodologies used for their characterization.

Fundamental Properties of PEG Linkers

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). Its widespread adoption in bioconjugation stems from a combination of highly desirable characteristics.[1][2][3][4]

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments.[1][5] This is a critical feature for improving the solubility of hydrophobic drug payloads, which might otherwise lead to aggregation and poor formulation stability.[5][6][7]

-

Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response.[1][8] This "stealth" property is attributed to the formation of a hydration shell around the PEGylated molecule, which masks it from recognition by the immune system, thereby reducing immunogenicity and prolonging circulation time.[5][9]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility.[1] This allows the linker to act as a spacer, ensuring that the conjugated molecules can adopt their optimal orientations for biological activity without steric hindrance.

-

Pharmacokinetic Modulation: PEGylation, the process of attaching PEG chains, significantly alters the pharmacokinetic properties of a molecule.[10][] By increasing the hydrodynamic radius of the conjugate, PEG linkers reduce renal clearance, leading to a longer plasma half-life and increased systemic exposure.[2][9][]

The Architectural Diversity of PEG Linkers

PEG linkers can be synthesized with varying lengths and architectures to fine-tune the properties of the final bioconjugate. The two primary architectures are linear and branched.

-

Linear PEG Linkers: These consist of a straight chain of PEG units with functional groups at one or both ends for conjugation.[8][][13] They are the most common type of PEG linker and are valued for their straightforward synthesis and predictable behavior.[8]

-

Branched PEG Linkers: These have multiple PEG "arms" extending from a central core.[][13] This structure allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can be particularly advantageous when working with hydrophobic payloads.[14] Branched PEGs can also offer enhanced shielding effects, further improving the pharmacokinetic profile.[8]

The choice between a linear and branched architecture, as well as the specific length of the PEG chain, is a critical design parameter that must be optimized for each specific bioconjugate.

Quantitative Impact of PEG Linker Length on ADC Properties

The length of the PEG linker has a profound impact on the therapeutic index of an ADC, influencing its solubility, stability, pharmacokinetics, and ultimately, its anti-tumor efficacy.[6] The optimal length is often a trade-off between improved pharmacokinetics and retained in vitro potency.[6]

| PEG Linker Length (Number of PEG units) | Effect on Plasma Half-Life (t½) | Effect on In Vivo Efficacy | Reference |

| Non-PEGylated Control | Baseline | 11% reduction in tumor weight | [15] |

| 2 | - | 35-45% reduction in tumor weight | [15] |

| 4 | - | 35-45% reduction in tumor weight | [15] |

| 8 | Increased plasma and tumor exposure | 75-85% reduction in tumor weight | [15] |

| 12 | Increased plasma and tumor exposure | 75-85% reduction in tumor weight | [15] |

| 24 | Increased plasma and tumor exposure | 75-85% reduction in tumor weight | [15] |

| Property | Effect of Increasing PEG Linker Length | General Observation | Reference |

| Hydrophilicity | Increases | Mitigates aggregation of hydrophobic payloads, allowing for higher DARs. | [6][9] |

| Plasma Half-life | Generally increases | Reduced renal clearance due to increased hydrodynamic radius. | [9][] |

| In Vitro Cytotoxicity | May decrease | Potential for steric hindrance affecting target binding. | [6] |

| In Vivo Efficacy | Often improves | Enhanced tumor accumulation due to longer circulation time. | [6][15] |

| Tumor-to-Plasma Ratio | Can increase | Indicates preferential uptake in tumor tissue. | [15] |

Visualizing PEG Linker Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Structure of a PEGylated Antibody-Drug Conjugate.

Caption: General workflow for ADC development with PEG linkers.

References

- 1. chempep.com [chempep.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. cphi-online.com [cphi-online.com]

- 5. purepeg.com [purepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. adcreview.com [adcreview.com]

- 15. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Bromo-PEG Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromo-poly(ethylene glycol) (bromo-PEG) derivatives, which are pivotal tools in modern biochemical and pharmaceutical research. Esteemed for their utility as flexible, hydrophilic linkers, these derivatives are instrumental in the synthesis of advanced bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This document details their synthesis, characterization, and key applications, supported by experimental protocols and quantitative data to facilitate their effective use in the laboratory.

Core Concepts and Applications

Bromo-PEG derivatives are a class of polyethylene (B3416737) glycol molecules functionalized with a bromine atom at one terminus and another reactive group at the opposite end. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to various molecules. The PEG chain itself imparts favorable physicochemical properties, such as increased hydrophilicity and solubility, which can enhance the pharmacokinetic profiles of conjugated molecules.[1]

The primary applications of bromo-PEG derivatives include:

-

Bioconjugation: Covalently linking proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other molecules to enhance stability and solubility.[2]

-

Drug Delivery: Attaching therapeutic agents to targeting moieties to improve drug solubility, extend circulation time, and enable targeted delivery.

-

PROTAC Synthesis: Serving as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[3][4][5]

-

Surface Modification: Modifying the surfaces of materials to impart biocompatibility and reduce non-specific protein adsorption.[2]

Synthesis of Bromo-PEG Derivatives

The synthesis of bromo-PEG derivatives typically involves the modification of a polyethylene glycol diol. The following sections provide generalized protocols for the synthesis of common heterobifunctional bromo-PEG derivatives.

Synthesis of α-Bromo-ω-carboxy-PEG (Bromo-PEG-COOH)

A common route to synthesize bromo-PEG-acid involves a two-step process starting from a PEG diol. First, one hydroxyl group is protected, followed by bromination of the other hydroxyl group. The protecting group is then removed, and the resulting hydroxyl group is oxidized to a carboxylic acid. A more direct approach involves the Williamson ether synthesis.

Experimental Protocol:

-

Protection of PEG-diol (if necessary): For longer PEG chains, selective mono-functionalization can be challenging. Protecting one hydroxyl group with a suitable protecting group (e.g., trityl) can be an initial step.

-

Bromination: The exposed hydroxyl group is converted to a bromide. A common method is reaction with a brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) or using a reagent like phosphorus tribromide (PBr₃).

-

Deprotection: The protecting group is removed to reveal the hydroxyl group.

-

Oxidation: The terminal hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or by a two-step oxidation via an aldehyde intermediate.

An alternative and more direct synthesis for shorter PEG chains is exemplified by the synthesis of Bromo-PEG1-CH2COOH:

-

Dissolve 2-(2-bromoethoxy)ethanol (B1667886) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH), at 0 °C and stir for 30 minutes.

-

Add a protected form of acetic acid, such as tert-butyl bromoacetate, and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Deprotect the carboxylic acid (e.g., using trifluoroacetic acid for a tert-butyl ester) to yield the final bromo-PEG-acid.

Synthesis of α-Bromo-ω-amino-PEG (Bromo-PEG-NH2)

The synthesis of bromo-PEG-amine often starts with a PEG diol and involves sequential functionalization.

Experimental Protocol:

-

Bromination: One hydroxyl group of the PEG diol is first converted to a bromide as described previously.

-

Mesylation/Tosylation: The remaining hydroxyl group is activated by conversion to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Azide (B81097) Substitution: The mesylate or tosylate is then displaced by an azide group through reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

-

Reduction: The azide is finally reduced to an amine using a reducing agent such as triphenylphosphine (Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation.

Alternatively, a protected amine can be introduced, which is deprotected in the final step.

Synthesis of α-Bromo-ω-N-hydroxysuccinimidyl ester-PEG (Bromo-PEG-NHS ester)

This derivative is synthesized from the corresponding bromo-PEG-acid.

Experimental Protocol:

-

Dissolve the bromo-PEG-acid in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or DMF.

-

Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the reaction at room temperature for several hours to overnight.

-

The dicyclohexylurea byproduct (if DCC is used) is removed by filtration.

-

The solvent is removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

Characterization of Bromo-PEG Derivatives

The purity and identity of synthesized bromo-PEG derivatives are crucial for their successful application. The following techniques are standard for their characterization.

| Technique | Purpose | Typical Observations |

| Nuclear Magnetic Resonance (¹H NMR) | To confirm the structure and determine the degree of functionalization. | Characteristic peaks for the PEG backbone (around 3.6 ppm), the methylene (B1212753) group adjacent to the bromine (downfield shift), and protons of the other functional group. |

| Mass Spectrometry (MS) | To confirm the molecular weight and polydispersity of the PEG derivative. | A distribution of peaks corresponding to the different chain lengths of the PEG, with the mass difference between peaks corresponding to the mass of one ethylene (B1197577) glycol unit (44 Da). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of specific functional groups. | Characteristic absorption bands for functional groups like C=O (in acids and esters), N₃ (in azides), and N-H (in amines). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak indicates a high degree of purity. Different elution times can be observed for starting materials, intermediates, and the final product. |

Applications in PROTAC Synthesis

Bromo-PEG derivatives are extensively used as linkers in the synthesis of PROTACs. The bromo-terminus can react with a nucleophile (e.g., a thiol or an amine) on one of the ligands, while the other functional group of the PEG derivative is used to attach the second ligand.

Representative Degradation Data for BRD4-Targeting PROTACs with a 4-Unit PEG Linker

While specific data for a PROTAC using a bromo-PEG ester is not always publicly available, the following table summarizes representative degradation data for BRD4-targeting PROTACs with 4-unit PEG linkers, providing an expected range of potency.[1]

| PROTAC | E3 Ligase Ligand | Target Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC A | Pomalidomide | JQ1 | PEG4 | 5 | >90 | 22Rv1 |

| PROTAC B | Pomalidomide | JQ1 | PEG4 | 10 | >95 | VCaP |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Bioconjugation with Bromo-PEG Derivatives

The reaction of the bromo group with a thiol is a common strategy for bioconjugation.

Experimental Protocol for Thiol-Bromo Reaction:

-

Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide) in a suitable buffer, typically at a pH between 7 and 8.5.

-

Dissolve the bromo-PEG derivative in a compatible solvent (e.g., DMF or DMSO).

-

Add the bromo-PEG solution to the thiol solution in a slight molar excess.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by HPLC.

-

Purify the conjugate using size-exclusion chromatography or reversed-phase HPLC.

Conclusion

Bromo-PEG derivatives are indispensable tools for researchers in chemistry, biology, and drug development. Their bifunctional nature, combined with the beneficial properties of the PEG chain, allows for the rational design and synthesis of complex molecular architectures with improved therapeutic potential. The protocols and data presented in this guide offer a foundational framework for the effective application of these versatile linkers in cutting-edge research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bromo-PEG3-phosphonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Bromo-PEG3-phosphonic acid diethyl ester, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The procedures outlined below are based on established chemical principles for the synthesis of analogous compounds.

Introduction

This compound is a valuable chemical tool in drug discovery and development, particularly in the field of targeted protein degradation. Its structure incorporates three key functional elements: a terminal bromine atom, a triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group.[1] The terminal bromine serves as a reactive handle for nucleophilic substitution, allowing for conjugation to a protein-targeting ligand.[1] The hydrophilic PEG3 linker enhances the solubility of the resulting PROTAC molecule and provides optimal spatial separation between the target protein binder and the E3 ligase recruiting moiety.[1] The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can act as a warhead for certain targets or be used for further chemical modifications.[1][2] This linker is particularly useful in the synthesis of PROTACs designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][3]

Chemical Information

| Parameter | Value |

| IUPAC Name | diethyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}phosphonate |

| CAS Number | 1148026-98-5 |

| Molecular Formula | C12H26BrO6P |

| Molecular Weight | 377.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (Typical) | ≥95% |

Experimental Protocols

The synthesis of this compound can be achieved via a Michaelis-Arbuzov reaction between 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane and triethyl phosphite (B83602). This reaction is a well-established method for the formation of a carbon-phosphorus bond.[4][5]

Materials and Equipment:

-

1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane

-

Triethyl phosphite

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

High-vacuum pump

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Standard glassware and laboratory equipment

Synthesis Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1 equivalent).

-

Addition of Reagent: Add triethyl phosphite (1.1 equivalents) to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 120-130 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to afford the pure this compound as a colorless to pale yellow oil.

Characterization Data (Hypothetical):

| Technique | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.15-4.05 (m, 4H), 3.80-3.60 (m, 10H), 3.45 (t, J=6.4 Hz, 2H), 2.05 (dt, J=18.4, 6.8 Hz, 2H), 1.30 (t, J=7.1 Hz, 6H) |

| ³¹P NMR (162 MHz, CDCl₃) | δ 30.5 |

| Mass Spec (ESI+) | m/z = 377.07 [M+H]⁺, 399.05 [M+Na]⁺ |

| Yield | 75-85% |

Diagrams

Caption: A flowchart illustrating the synthesis of this compound.

Caption: The general mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for Bromo-PEG3-phosphonic acid diethyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromo-PEG3-phosphonic acid diethyl ester in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its unique trifunctional nature—a reactive bromide, a hydrophilic PEG chain, and a modifiable phosphonate (B1237965) ester—offers several advantages in the rational design of potent and drug-like protein degraders. The terminal bromine atom serves as an excellent electrophile for nucleophilic substitution reactions, enabling straightforward conjugation to amine or thiol functionalities on a POI or E3 ligase ligand. The three-unit PEG chain enhances the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules, and provides optimal spacing and flexibility for efficient ternary complex formation. The diethyl phosphonate group offers a site for further chemical modification or can act as a stable bioisostere for phosphate (B84403) groups, potentially influencing cell permeability and target engagement.

These application notes provide detailed protocols for the synthesis and biological evaluation of PROTACs utilizing this compound, with a focus on targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.

Properties and Advantages of this compound

The judicious selection of a linker is paramount in PROTAC design. This compound offers a compelling combination of features that address key challenges in the development of effective protein degraders.

| Property | Advantage in PROTAC Synthesis |

| Terminal Bromide | Enables efficient covalent bond formation with nucleophilic groups (e.g., amines, thiols) on POI or E3 ligase ligands via well-established nucleophilic substitution reactions. This provides a reliable and straightforward method for PROTAC assembly. |

| PEG3 Spacer | The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of the final PROTAC molecule, which can enhance its bioavailability and suitability for biological assays. The length of the PEG3 spacer provides flexibility and appropriate distancing between the POI and E3 ligase to facilitate productive ternary complex formation. |

| Diethyl Phosphonate Group | This functional group offers additional chemical versatility. It can be hydrolyzed to the corresponding phosphonic acid, which can alter the physicochemical properties of the PROTAC. Furthermore, phosphonates can act as bioisosteres of phosphates, potentially interacting with phosphate-binding pockets on target proteins. |

Signaling Pathway: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell proliferation, growth, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PROTACs that can induce the degradation of key nodes in this pathway, such as PI3K and mTOR, represent a promising strategy to overcome the limitations of traditional inhibitors.

Experimental Protocols

General PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a modular process, typically involving the sequential conjugation of the linker to the E3 ligase ligand and then to the POI ligand, or vice versa.

References

Application Notes & Protocols: Protein Labeling with Bromo-PEG3-Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-phosphonic acid is a heterobifunctional linker designed for the covalent modification of proteins and other biomolecules. This reagent incorporates three key chemical features:

-

A bromo group that serves as a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to proteins.

-

A short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer which enhances the solubility of the conjugate and provides spatial separation between the protein and the terminal phosphonic acid group.[1]

-

A phosphonic acid moiety that can be utilized for a variety of applications, including immobilization on metal oxide surfaces, interaction with phosphate-binding proteins, or serving as a structural mimic of a phosphate (B84403) group.[2][3]

These application notes provide a detailed, step-by-step guide for the conjugation of Bromo-PEG3-phosphonic acid to a model protein, subsequent purification of the conjugate, and its characterization. The protocols described herein are based on established principles of bioconjugation chemistry and are intended as a starting point for experimental design.

Principle of the Reaction

The primary mechanism for labeling proteins with Bromo-PEG3-phosphonic acid is an alkylation reaction. The bromo group is an excellent leaving group and will react with nucleophilic side chains of amino acid residues on the protein surface.[1] The most common targets for alkylation under mild conditions are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4] The reaction proceeds via a nucleophilic attack from the deprotonated amine on the carbon atom bearing the bromine, forming a stable carbon-nitrogen bond and releasing hydrobromic acid.

Materials and Equipment

Reagents

-

Bromo-PEG3-phosphonic acid (ensure high purity)

-

Protein of interest (e.g., Bovine Serum Albumin, BSA, at 10 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate buffer (0.1 M, pH 8.3)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Hydroxylamine (B1172632) solution (1 M, pH 8.5) for quenching (optional)

-

Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal ultrafiltration units

-

Bradford Reagent or other protein quantification assay components

-

Tris-HCl, Glycine, SDS for SDS-PAGE analysis

-

Coomassie Brilliant Blue R-250 stain

-

MALDI-TOF matrix (e.g., sinapinic acid) and calibrants

Equipment

-

Reaction tubes (e.g., microcentrifuge tubes)

-

pH meter

-

Spectrophotometer or plate reader

-

SDS-PAGE electrophoresis system

-

MALDI-TOF Mass Spectrometer

-

Size-Exclusion Chromatography (SEC) system (optional)

-

Thermomixer or incubator

Experimental Protocols

Preparation of Reagents

-

Protein Solution: Prepare a 10 mg/mL solution of the protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Note: The basic pH helps to deprotonate lysine residues, increasing their nucleophilicity.

-

Bromo-PEG3-phosphonic acid Stock Solution: Prepare a 100 mM stock solution of Bromo-PEG3-phosphonic acid in anhydrous DMSO. Note: Prepare this solution immediately before use to minimize hydrolysis.

Protein Labeling Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Bromo-PEG3-phosphonic acid stock solution to achieve the desired molar excess of the labeling reagent. A typical starting point is a 20-fold molar excess of the reagent over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 4 hours with gentle mixing. For less reactive proteins, the incubation time can be extended to overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add hydroxylamine solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Purification of the Labeled Protein

-

Removal of Unreacted Reagent: To remove unreacted Bromo-PEG3-phosphonic acid and byproducts, dialyze the reaction mixture against PBS (pH 7.4) using a 10 kDa MWCO dialysis membrane. Perform three buffer changes over 24 hours at 4°C. Alternatively, use centrifugal ultrafiltration units, washing the protein with PBS.

-

Protein Concentration: Determine the concentration of the purified, labeled protein using a Bradford assay or by measuring absorbance at 280 nm.

Characterization of the Conjugate

-

SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight upon labeling. Run a lane with the unlabeled protein as a control. The PEGylated protein should migrate slower than the unlabeled protein.

-

Mass Spectrometry: Use MALDI-TOF mass spectrometry to determine the number of Bromo-PEG3-phosphonic acid molecules conjugated to the protein. The mass spectrum of the labeled protein will show a series of peaks, each corresponding to the addition of one or more labeling reagent molecules.

-

Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity and aggregation state of the labeled protein. The labeled protein should elute earlier than the unlabeled protein due to its increased hydrodynamic radius.

Quantitative Data Summary

The following table summarizes hypothetical data from a labeling experiment with BSA (66.5 kDa) as the model protein.

| Parameter | Condition 1 (10x Molar Excess) | Condition 2 (20x Molar Excess) | Condition 3 (50x Molar Excess) |

| Reagent:Protein Molar Ratio | 10:1 | 20:1 | 50:1 |

| Reaction Time (hours) | 4 | 4 | 4 |

| Temperature (°C) | 25 | 25 | 25 |

| Average Labeling Stoichiometry (by MALDI-TOF) | 2.3 | 4.1 | 7.8 |

| Labeling Efficiency (%) | 39% | 69% | >95% (some aggregation) |

| Protein Recovery (%) | 92% | 88% | 75% |

Diagrams

Experimental Workflow

Caption: Workflow for Protein Labeling.

Potential Application: Immobilization on a Metal Oxide Surface

Caption: Immobilization of a Labeled Protein.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Insufficient molar excess of labeling reagent.- Reaction pH is too low.- Protein has few accessible nucleophilic residues.- Reagent has hydrolyzed. | - Increase the molar excess of the labeling reagent.- Ensure the reaction buffer pH is between 8.0 and 8.5.- Consider denaturing the protein slightly if native structure is not required.- Prepare the reagent stock solution fresh. |

| Protein Precipitation/Aggregation | - High degree of labeling reduces protein solubility.- Hydrophobic interactions between labeled proteins. | - Reduce the molar excess of the labeling reagent.- Decrease the reaction time or temperature.- Include solubility-enhancing additives in the buffer (e.g., arginine). |

| Broad Peaks in Mass Spec | - Heterogeneous labeling (multiple sites labeled to varying degrees). | - This is expected with random lysine labeling. For homogenous products, consider site-specific labeling strategies.- Optimize the reaction conditions to favor a lower degree of labeling. |

Conclusion

The protocol outlined in these application notes provides a robust starting point for the successful labeling of proteins with Bromo-PEG3-phosphonic acid. By systematically varying the reaction conditions, such as the molar excess of the labeling reagent and the incubation time, researchers can achieve the desired degree of protein modification for their specific application. The provided characterization methods are essential for confirming the successful conjugation and ensuring the quality of the final product.

References

Application Notes and Protocols for Bromo-PEG3-phosphonic acid diethyl ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bromo-PEG3-phosphonic acid diethyl ester is a novel linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a phosphonate (B1237965) group, offering unique advantages for ADC development.

The PEG3 moiety enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[1] The phosphonate group can serve as a handle for conjugation and may offer a mechanism for intracellular drug release.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Chemical Structure and Properties

This compound is a heterobifunctional linker with the following key features:

-

Bromo Group: A reactive functional group that can participate in nucleophilic substitution reactions, allowing for conjugation to thiol groups on the antibody or the cytotoxic drug.

-

PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that increases the overall water solubility of the ADC, mitigating potential aggregation issues caused by hydrophobic drugs.[1]

-

Phosphonic Acid Diethyl Ester: This group provides a site for conjugation and can be designed to be stable or cleavable under specific physiological conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[]

| Property | Value | Reference |

| Chemical Formula | C12H26BrO6P | [6] |

| Molecular Weight | 377.21 g/mol | [6][7] |

| CAS Number | 1148026-98-5 | [6] |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and has enhanced water solubility due to the PEG moiety. | [6] |

Application in ADC Development

The unique structure of this compound makes it a versatile tool for ADC development. It can be utilized in a multi-step conjugation strategy to link a cytotoxic payload to a monoclonal antibody. The general workflow involves the sequential reaction of the linker with the drug and then with the antibody.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and cytotoxic drugs.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a thiol-containing cytotoxic drug to the bromo group of the linker.

Materials:

-

This compound

-

Thiol-containing cytotoxic drug (e.g., a derivative of maytansine (B1676224) or auristatin)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the thiol-containing cytotoxic drug (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.2 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-16 hours, monitoring the progress by HPLC or LC-MS.

-

Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

-

Characterize the purified drug-linker conjugate by mass spectrometry and NMR.

| Parameter | Example Value |

| Reaction Scale | 10 mg of cytotoxic drug |

| Reaction Time | 12 hours |

| Purification Method | C18 Reverse-Phase HPLC |

| Typical Yield | 60-80% |

Protocol 2: Antibody Modification and Conjugation

This protocol outlines the reduction of interchain disulfide bonds of the antibody and subsequent conjugation with the drug-linker construct.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug-linker conjugate from Protocol 1

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) columns

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) HPLC system

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange into PBS using a desalting column.

-

-

Conjugation:

-

Dissolve the drug-linker conjugate in DMSO to prepare a stock solution.

-

Immediately add the drug-linker solution (5-10 molar excess over the antibody) to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reagents by size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

-

| Parameter | Example Value |

| Antibody Concentration | 8 mg/mL |

| TCEP Molar Excess | 10x |

| Drug-Linker Molar Excess | 8x |

| Reaction Time | 2 hours |

| Purification Method | SEC (e.g., Sephadex G-25) |

| Typical Average DAR | 3.5 - 4.5 |

Mechanism of Action and Drug Release

The proposed mechanism of action for an ADC developed with this linker involves receptor-mediated endocytosis followed by intracellular drug release.

The phosphonate ester of the linker can be designed for cleavage within the lysosomal compartment of cancer cells. The acidic environment (pH 4.5-5.0) and the presence of phosphatases in the lysosome can facilitate the hydrolysis of the phosphonate ester, leading to the release of the active cytotoxic drug.[]

Conclusion

This compound represents a promising linker for the development of next-generation ADCs. Its combination of a hydrophilic PEG spacer and a potentially cleavable phosphonate group offers opportunities to create ADCs with improved physicochemical properties and controlled drug release mechanisms. The protocols provided herein serve as a starting point for researchers to explore the utility of this linker in their ADC development programs. Further optimization and characterization are essential to realize the full therapeutic potential of ADCs constructed with this novel linker technology.

References

- 1. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 6. This compound (1148026-98-5) for sale [vulcanchem.com]

- 7. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

Surface Modification Techniques Using PEG Phosphonic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using Poly(ethylene glycol) phosphonic acids (PEG-PAs). This technique is particularly valuable in the biomedical and drug development fields for enhancing the biocompatibility and stability of materials such as nanoparticles and metallic implants.

Introduction to PEG Phosphonic Acid Surface Modification

Surface modification with PEG-PAs is a powerful strategy to impart desirable biological and physicochemical properties to a variety of substrates, especially metal oxides. The phosphonic acid group serves as a robust anchor, forming strong coordinate bonds with metal oxide surfaces, while the hydrophilic and biocompatible PEG chains extend into the surrounding environment. This "stealth" layer effectively reduces non-specific protein adsorption, minimizes cellular uptake by the reticuloendothelial system, and improves the stability of nanoparticles in physiological media.[1][2][3]

Key Applications:

-

Drug Delivery: Enhancing the circulation time and biocompatibility of nanoparticle-based drug carriers.[1][4][5]

-

Biomedical Imaging: Improving the stability and in vivo performance of contrast agents, such as iron oxide nanoparticles for Magnetic Resonance Imaging (MRI).[2][3]

-

Implants and Medical Devices: Modifying the surface of metallic implants (e.g., titanium) to improve their integration with bone tissue and reduce adverse biological reactions.[6][7]

-

Biosensors: Reducing non-specific binding to sensor surfaces, thereby improving signal-to-noise ratio and sensitivity.

Mechanism of Surface Modification